

# Bedaquiline experimental protocol for in vitro susceptibility testing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Bedaquiline

Cat. No.: B032110

[Get Quote](#)

## Application Notes: Bedaquiline In Vitro Susceptibility Testing

### Introduction

**Bedaquiline** is a diarylquinoline antimycobacterial agent that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its unique mechanism of action involves the inhibition of mycobacterial ATP synthase, leading to ATP depletion and subsequent cell death.[1][3] Given the critical role of **Bedaquiline** in treating resistant infections, accurate and reliable in vitro susceptibility testing is paramount to guide clinical decision-making, monitor for the emergence of resistance, and ensure effective patient outcomes.[4][5][6] This document provides detailed protocols for the phenotypic drug susceptibility testing (DST) of **Bedaquiline** against *Mycobacterium tuberculosis*.

### Mechanisms of Resistance

Resistance to **Bedaquiline** can emerge through various genetic mutations. The most well-characterized resistance-associated variants (RAVs) involve mutations in the *atpE* gene, which encodes the target ATP synthase subunit c.[2][3] Additionally, mutations in the *Rv0678* gene, a transcriptional repressor of the MmpS5-MmpL5 efflux pump, can lead to low-level **Bedaquiline** resistance and cross-resistance with clofazimine.[3][7] Other genes, such as *pepQ* and *Rv1979c*, have also been implicated in **Bedaquiline** resistance.[1]

## Overview of Testing Methods

Phenotypic DST for **Bedaquiline** is primarily conducted using three methods: the broth microdilution (BMD) assay, the agar proportion (AP) method, and the automated Mycobacterial Growth Indicator Tube (MGIT) system.<sup>[1][4][5]</sup> Each method has validated critical concentrations or minimum inhibitory concentration (MIC) breakpoints for categorizing *M. tuberculosis* isolates as susceptible or resistant.

## Data Presentation

The following tables summarize the key quantitative data for **Bedaquiline** in vitro susceptibility testing.

Table 1: Critical Concentrations and MIC Breakpoints for **Bedaquiline**

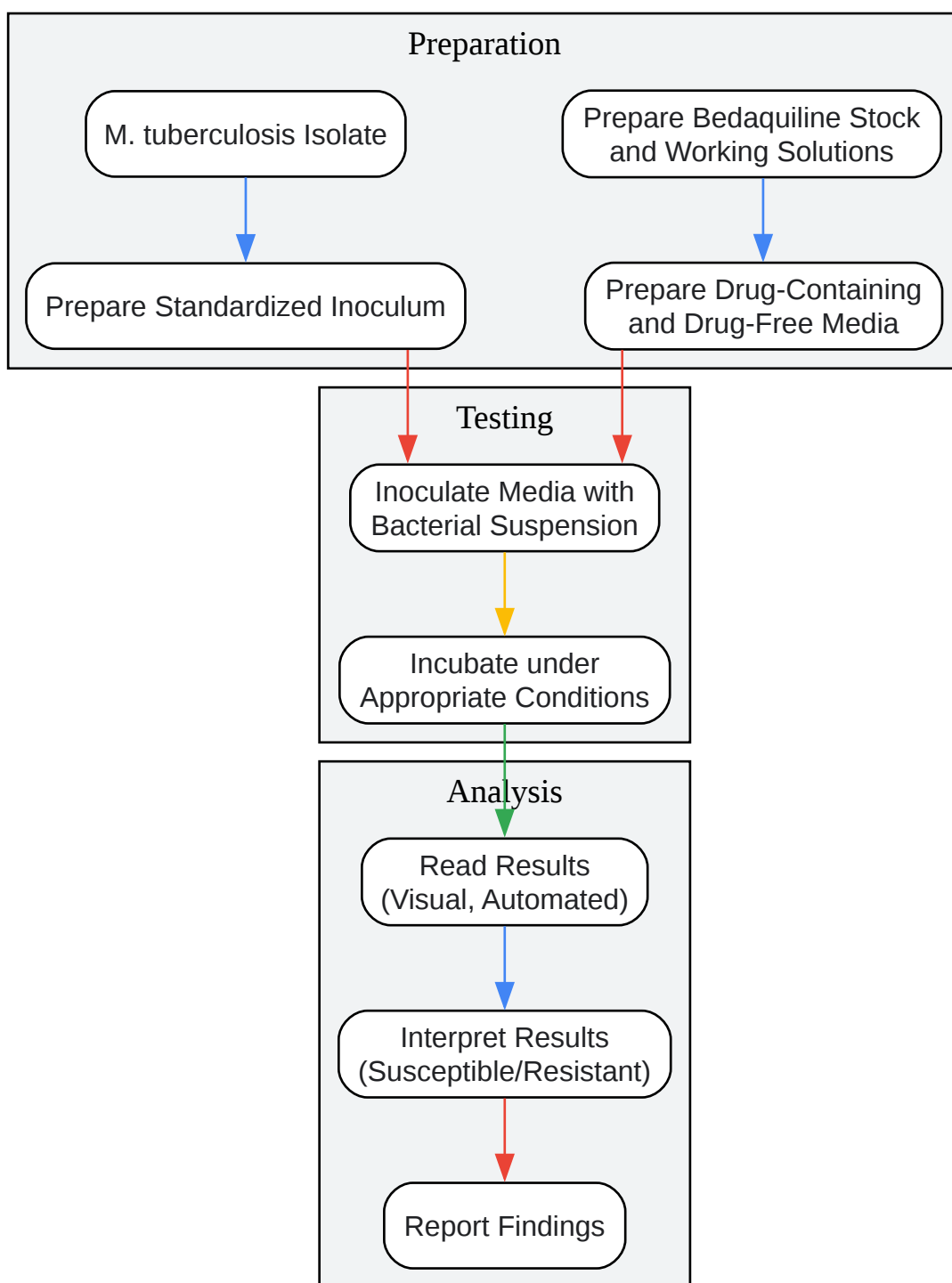
Method	Medium	Critical Concentration (CC) / MIC Breakpoint (µg/mL)
Agar Proportion (AP)	Middlebrook 7H11	0.25 <sup>[1][4][5]</sup>
Broth Microdilution (BMD)	Middlebrook 7H9	0.12 <sup>[1][4][5]</sup>
MGIT 960	MGIT Tube	1.0 <sup>[1][4][5]</sup>

Table 2: Quality Control (QC) Ranges for **Bedaquiline** using *M. tuberculosis* H37Rv

Method	Medium	QC MIC Range (µg/mL)
Agar Dilution	Middlebrook 7H10 / 7H11	0.015 - 0.12 <sup>[8]</sup>
Broth Microdilution	Middlebrook 7H9	0.015 - 0.06 <sup>[8]</sup>

## Experimental Workflows

The following diagram illustrates the general workflow for **Bedaquiline** in vitro susceptibility testing.



[Click to download full resolution via product page](#)

### Bedaquiline Susceptibility Testing Workflow

## Experimental Protocols

The following are detailed protocols for the three primary methods of **Bedaquiline** susceptibility testing.

## Broth Microdilution (BMD) Method

This method determines the minimum inhibitory concentration (MIC) of **Bedaquiline**.

### a. Materials

- M. tuberculosis isolate
- Middlebrook 7H9 broth base
- Oleic acid-albumin-dextrose-catalase (OADC) enrichment
- Glycerol
- **Bedaquiline** powder
- Dimethyl sulfoxide (DMSO)
- 96-well microtiter plates
- Sterile water
- McFarland 0.5 turbidity standard
- M. tuberculosis H37Rv (ATCC 27294) for quality control

### b. Preparation of Media and Reagents

- Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 10% OADC and 0.2% glycerol.
- **Bedaquiline** Stock Solution: Prepare a stock solution of **Bedaquiline** in DMSO.
- **Bedaquiline** Working Solutions: Perform serial twofold dilutions of the **Bedaquiline** stock solution in complete Middlebrook 7H9 broth to achieve the desired final concentrations in the microtiter plates (e.g., ranging from 0.008 to 4 µg/mL).<sup>[7]</sup>

#### c. Inoculum Preparation

- Culture the *M. tuberculosis* isolate on solid media.
- Prepare a suspension of the bacterial colonies in sterile saline or water containing glass beads.
- Vortex the suspension to create a homogenous mixture.
- Allow the larger particles to settle for 30 minutes.
- Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.
- Dilute this suspension 1:20 in complete Middlebrook 7H9 broth.

#### d. Plate Inoculation

- Dispense 100 µL of the appropriate **Bedaquiline** working solution into the wells of a 96-well plate.
- Include a drug-free growth control well and a sterility control well.
- Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.
- Seal the plates.

#### e. Incubation

- Incubate the plates at 37°C in a humidified incubator.
- Incubation time is typically 7-14 days, or until growth is clearly visible in the drug-free control well.<sup>[9]</sup>

#### f. Reading and Interpretation of Results

- The MIC is the lowest concentration of **Bedaquiline** that completely inhibits visible growth of the *M. tuberculosis* isolate.

- An isolate is considered susceptible to **Bedaquiline** if the MIC is  $\leq 0.12 \mu\text{g/mL}$ .[\[1\]](#)[\[6\]](#)[\[10\]](#)
- An isolate is considered resistant if the MIC is  $> 0.12 \mu\text{g/mL}$ .

## Agar Proportion (AP) Method

This method determines the proportion of bacteria in a culture that is resistant to a specific concentration of **Bedaquiline**.

### a. Materials

- M. tuberculosis isolate
- Middlebrook 7H11 agar base
- OADC enrichment
- Glycerol
- **Bedaquiline** powder
- DMSO
- Petri dishes
- Sterile water
- McFarland 1.0 turbidity standard
- M. tuberculosis H37Rv (ATCC 27294) for quality control

### b. Preparation of Media

- Prepare Middlebrook 7H11 agar according to the manufacturer's instructions, supplementing with 10% OADC and 0.5% glycerol.
- Cool the molten agar to 45-50°C.

- Prepare a drug-containing plate by adding **Bedaquiline** to the molten agar to achieve a final concentration of 0.25 µg/mL.[\[1\]](#)[\[6\]](#)[\[10\]](#)
- Prepare a drug-free control plate.
- Dispense the agar into petri dishes and allow to solidify.

#### c. Inoculum Preparation

- Prepare a bacterial suspension and adjust its turbidity to match a 1.0 McFarland standard.
- Prepare two dilutions of this suspension: a  $10^{-2}$  dilution and a  $10^{-4}$  dilution.

#### d. Plate Inoculation

- Inoculate the drug-containing plate with 100 µL of the  $10^{-2}$  dilution.
- Inoculate the drug-free control plate with 100 µL of both the  $10^{-2}$  and  $10^{-4}$  dilutions.

#### e. Incubation

- Incubate the plates at 37°C in a CO<sub>2</sub>-enriched atmosphere (5-10% CO<sub>2</sub>) for 3-4 weeks.

#### f. Reading and Interpretation of Results

- Count the number of colonies on the drug-free control plate inoculated with the  $10^{-4}$  dilution. A confluent growth on the  $10^{-2}$  plate and between 100-200 colonies on the  $10^{-4}$  plate indicates a valid test.
- Count the number of colonies on the drug-containing plate.
- Calculate the percentage of resistant bacteria: (Number of colonies on drug plate / Number of colonies on control plate) x 100.
- An isolate is considered resistant if the percentage of growth on the drug-containing medium is  $\geq 1\%$  of the growth on the drug-free medium.
- An isolate is considered susceptible if the percentage of growth is  $< 1\%$ .

## Mycobacterial Growth Indicator Tube (MGIT) Method

This is an automated method for rapid susceptibility testing.

### a. Materials

- BACTEC MGIT 960 instrument
- MGIT tubes with growth supplement
- **Bedaquiline** stock solution
- M. tuberculosis isolate
- M. tuberculosis H37Rv (ATCC 27294) for quality control

### b. Preparation

- Prepare a bacterial suspension from a positive MGIT tube or a solid culture.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard.
- Dilute the suspension 1:5 in sterile saline.

### c. Inoculation

- Prepare a drug-containing MGIT tube by adding the appropriate amount of **Bedaquiline** to achieve a final concentration of 1.0 µg/mL.[\[1\]](#)[\[6\]](#)[\[10\]](#)
- Prepare a drug-free growth control tube.
- Inoculate both the drug-containing and growth control tubes with 0.5 mL of the diluted bacterial suspension.

### d. Incubation and Analysis

- Place the tubes in the BACTEC MGIT 960 instrument.



- The instrument continuously monitors the tubes for fluorescence, which indicates bacterial growth.
- The instrument automatically flags a tube as positive when growth is detected.

#### e. Interpretation of Results

- If the growth control tube becomes positive and the drug-containing tube remains negative after a specified period, the isolate is considered susceptible.
- If both the growth control and the drug-containing tubes become positive, the isolate is considered resistant.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. journals.asm.org [journals.asm.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. research.itg.be [research.itg.be]
- 6. Validation of Bedaquiline Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bedaquiline Drug Resistance Emergence Assessment in Multidrug-Resistant Tuberculosis (MDR-TB): a 5-Year Prospective In Vitro Surveillance Study of Bedaquiline and Other Second-Line Drug Susceptibility Testing in MDR-TB Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Susceptibility Testing of Bedaquiline against Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Bedaquiline experimental protocol for in vitro susceptibility testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032110#bedaquiline-experimental-protocol-for-in-vitro-susceptibility-testing]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)